KC7f2 - 927822-86-4

KC7f2

Catalog Number: EVT-271626
CAS Number: 927822-86-4
Molecular Formula: C16H16Cl4N2O4S4
Molecular Weight: 570.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KC7F2 is a novel small molecule identified through screening a chemical compound library for inhibitors of the Hypoxia-inducible factor 1-alpha (HIF-1α) pathway. [] It functions as a potent HIF-1 pathway inhibitor, primarily by suppressing the translation of HIF-1α. [] This molecule has garnered significant attention in scientific research for its potential therapeutic applications in various diseases, including cancer, fibrosis, and retinal neovascularization. [, , ]

Dimethyloxalylglycine (DMOG)

  • Compound Description: Dimethyloxalylglycine (DMOG) is a cell-permeable competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization and activation of hypoxia-inducible factor-1α (HIF-1α) under normoxic conditions. [, , , ]
  • Relevance: DMOG serves as a useful tool to study the effects of HIF-1α activation in various cellular processes, and its activity directly contrasts with KC7F2, which inhibits HIF-1α translation. [, , , ] This makes DMOG a valuable compound for comparative studies investigating the role of HIF-1α in different biological contexts.

2-Deoxyglucose (2-DG)

  • Compound Description: 2-Deoxyglucose (2-DG) is a glucose analog that inhibits glycolysis by competitively inhibiting hexokinase, the enzyme responsible for the first step of glucose metabolism. [, ]
  • Relevance: While not structurally related to KC7F2, 2-DG is often used in conjunction with KC7F2 in research investigating the combined effects of inhibiting both HIF-1α and glycolysis, particularly in the context of keloid fibroblast treatment. [, ]
  • Compound Description: Cobalt chloride (CoCl2) is a hypoxia mimetic agent that stabilizes HIF-1α by inhibiting prolyl hydroxylase domain (PHD) enzymes, similar to DMOG. [, ]
  • Relevance: CoCl2 is another tool used to induce HIF-1α activity and compare the effects of chemically induced HIF-1α stabilization with the inhibitory effects of KC7F2. [, ]

Deferoxamine

  • Compound Description: Deferoxamine is an iron chelator that also acts as a hypoxia mimetic agent. It stabilizes HIF-1α by chelating intracellular iron, which is required for PHD enzyme activity. []
  • Relevance: Deferoxamine provides an alternative method to induce HIF-1α activity, allowing researchers to compare its effects with the inhibitory action of KC7F2 in various cellular processes, such as myocardial ischemia-reperfusion injury. []

LY294002

  • Compound Description: LY294002 is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular signaling pathways, including the PI3K/Akt pathway. []
  • Relevance: LY294002 is used in research to investigate the role of the PI3K/Akt pathway in cellular processes, such as inflammation, and its effects can be compared with those of KC7F2 to understand the potential interplay between HIF-1α and the PI3K/Akt pathway. []

Ginsenoside Rg1

  • Compound Description: Ginsenoside Rg1 is a natural compound extracted from ginseng with various pharmacological activities, including antioxidant and anti-inflammatory properties. []
  • Relevance: Ginsenoside Rg1 was found to activate HIF-1α and exert protective effects in a diabetic rat model of myocardial ischemia-reperfusion injury, showcasing a contrasting effect to KC7F2 and highlighting the potential therapeutic benefits of HIF-1α activation in specific contexts. []
  • Compound Description: Vascular endothelial growth factor A (VEGF-A) is a key signaling protein that promotes angiogenesis (blood vessel formation) and is regulated by HIF-1α. [, ]
  • Relevance: VEGF-A is a crucial downstream target of HIF-1α, and its expression is often modulated by KC7F2 treatment in studies investigating the anti-angiogenic potential of HIF-1α inhibition. [, ]
  • Compound Description: Transforming growth factor beta 2 (TGF-β2) is a cytokine that plays a role in cell growth, differentiation, and fibrosis. []
  • Relevance: TGF-β2 has been implicated in epithelial-to-mesenchymal transition (EMT) in lens epithelial cells, a process also influenced by HIF-1α. Research utilizes KC7F2 to investigate the involvement of HIF-1α in TGF-β2-mediated EMT. []
Source and Classification

KC7F2 was discovered through a screening of a natural product-like chemical compound library, specifically targeting inhibitors of HIF-1α. The initial identification was reported in a study published in Clinical Cancer Research in 2009, where it was characterized as a small molecule with a central structure derived from cystamine . KC7F2 is classified as an experimental drug under the CAS number 927822-86-4 and is categorized primarily as an HIF-1α inhibitor.

Synthesis Analysis

The synthesis of KC7F2 involves several steps that leverage known chemical reactions to construct its unique molecular framework. While specific synthetic pathways are not extensively detailed in the literature, it is noted that the compound's synthesis utilizes cystamine as a core component.

Key Parameters:

  • Starting Material: Cystamine
  • Reaction Conditions: Typically carried out under controlled laboratory conditions to ensure purity and yield.
  • Purification: High-performance liquid chromatography (HPLC) is employed to achieve a purity level of ≥98% .
Molecular Structure Analysis

KC7F2 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for KC7F2 is C16H16Cl4N2O4S4C_{16}H_{16}Cl_{4}N_{2}O_{4}S_{4} with a molecular weight of 570.38 g/mol .

Structural Features:

  • Core Structure: Based on cystamine, which provides the compound with its unique properties.
  • Functional Groups: Contains multiple chlorine atoms and sulfonyl groups that enhance its interaction with biological targets.
  • 3D Configuration: The spatial arrangement of atoms in KC7F2 plays a critical role in its ability to inhibit HIF-1α effectively.
Chemical Reactions Analysis

KC7F2 engages in various chemical reactions primarily related to its mechanism of action as an HIF-1α inhibitor. It has been shown to significantly reduce HIF-1α protein levels without affecting its mRNA transcription, indicating that it operates at the translational level .

Relevant Reactions:

  • Inhibition of Protein Synthesis: KC7F2 inhibits the phosphorylation of key regulatory proteins involved in HIF-1α synthesis, such as eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase .
  • Impact on HIF Target Genes: The compound reduces the expression of several HIF target genes, including carbonic anhydrase IX and matrix metalloproteinase 2, which are crucial for tumor survival under hypoxic conditions .
Mechanism of Action

The mechanism by which KC7F2 exerts its effects involves the down-regulation of HIF-1α protein synthesis. This process occurs through several interconnected pathways:

  1. Inhibition of Translation: KC7F2 selectively inhibits the translation of HIF-1α protein without affecting its transcriptional levels.
  2. Reduction of Phosphorylation: It decreases the phosphorylation status of proteins associated with the translation machinery, thereby impairing HIF-1α accumulation under hypoxic conditions .
  3. Cytotoxic Effects: Enhanced cytotoxicity is observed in cancer cells exposed to hypoxia when treated with KC7F2, suggesting that it may potentiate the effects of other therapeutic agents used in cancer treatment .
Physical and Chemical Properties Analysis

KC7F2 exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight570.38 g/mol
Chemical FormulaC16H16Cl4N2O4S4C_{16}H_{16}Cl_{4}N_{2}O_{4}S_{4}
SolubilitySoluble in DMSO (max 100 mM)
Storage ConditionsStore at -20°C
Purity≥98% (HPLC)

These properties indicate that KC7F2 is stable under appropriate storage conditions and can be effectively used in laboratory settings for research purposes.

Applications

KC7F2 holds significant promise for various scientific applications, particularly in cancer research:

  • Cancer Therapy Development: As a potent inhibitor of HIF-1α, KC7F2 is being explored as a potential therapeutic agent for treating solid tumors where hypoxia plays a critical role in tumor progression.
  • Research Tool: It serves as an important tool for studying the HIF signaling pathway and understanding how hypoxia influences cancer biology and other diseases.
  • Preclinical Studies: Investigations into its effects on various cancer cell lines have demonstrated its efficacy, paving the way for further clinical trials .

Properties

CAS Number

927822-86-4

Product Name

KC7f2

IUPAC Name

2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide

Molecular Formula

C16H16Cl4N2O4S4

Molecular Weight

570.4 g/mol

InChI

InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2

InChI Key

REQLACDIZMLXIC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

KC7F2

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.